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molecular formula C9H15N3O2 B1630147 Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate CAS No. 1759-24-6

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Cat. No. B1630147
M. Wt: 197.23 g/mol
InChI Key: OFSRMXPYRMMISS-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

A mixture of ethyl 2-cyano-3-ethoxyacrylate (84.4 g, 0.50 mol), isopropyl hydrazine hydrochloride (55.2 g, 0.50 mol) and potassium carbonate (68.8 g, 0.50 mol) in 90% ethanol/methanol (1.5 L) was heated under reflux for 16 hours. The solvent was then removed in vacuo and water and ethyl acetate were added. The mixture was separated and the organic layer was dried over magnesium sulfate, filtered and the solvent was removed in vacuo to yield ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (92.4 g, 94%). +ESI (M+H) 198.1; 1H NMR (400 MHz, CDCl3, δ): 7.63 (s, 1H), 4.97 (br. s., 2H), 4.28 (q, 2H), 4.18 (m, 1H), 1.45 (d, 6H), 1.31 (t, 3H).
Quantity
84.4 g
Type
reactant
Reaction Step One
Name
isopropyl hydrazine hydrochloride
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:9]OCC)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].Cl.[CH:14]([NH:17][NH2:18])([CH3:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>C(O)C.CO>[NH2:2][C:1]1[N:17]([CH:14]([CH3:16])[CH3:15])[N:18]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
84.4 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=COCC
Name
isopropyl hydrazine hydrochloride
Quantity
55.2 g
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
68.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo and water and ethyl acetate
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The mixture was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 92.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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